molecular formula C21H18FNO2 B11499647 1-(2-fluorophenyl)-4-phenyl-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione

1-(2-fluorophenyl)-4-phenyl-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione

Cat. No.: B11499647
M. Wt: 335.4 g/mol
InChI Key: FFIAYGINODNWSI-UHFFFAOYSA-N
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Description

1-(2-FLUOROPHENYL)-4-PHENYL-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group and a phenyl group attached to an octahydroquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-FLUOROPHENYL)-4-PHENYL-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a fluorophenyl ketone and a phenylamine, the reaction proceeds through a series of condensation and cyclization steps, often catalyzed by acids or bases, to form the octahydroquinoline ring system.

Industrial Production Methods: In an industrial setting, the production of this compound may involve high-pressure reactors and the use of catalysts such as platinum or Raney nickel to facilitate hydrogenation steps. The process is optimized for high yield and purity, often involving purification steps like recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-(2-FLUOROPHENYL)-4-PHENYL-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can yield different hydrogenated forms of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of catalysts like platinum or palladium is often used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of functionalized octahydroquinoline compounds .

Scientific Research Applications

1-(2-FLUOROPHENYL)-4-PHENYL-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-FLUOROPHENYL)-4-PHENYL-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved often include inhibition or activation of specific biochemical processes, which can lead to therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 1-(2-FLUOROPHENYL)-4-PHENYL-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE stands out due to its octahydroquinoline core, which provides a unique scaffold for further functionalization and potential biological activity. Its combination of fluorophenyl and phenyl groups also contributes to its distinct chemical properties and reactivity.

Properties

Molecular Formula

C21H18FNO2

Molecular Weight

335.4 g/mol

IUPAC Name

1-(2-fluorophenyl)-4-phenyl-4,6,7,8-tetrahydro-3H-quinoline-2,5-dione

InChI

InChI=1S/C21H18FNO2/c22-16-9-4-5-10-17(16)23-18-11-6-12-19(24)21(18)15(13-20(23)25)14-7-2-1-3-8-14/h1-5,7-10,15H,6,11-13H2

InChI Key

FFIAYGINODNWSI-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(CC(=O)N2C3=CC=CC=C3F)C4=CC=CC=C4)C(=O)C1

Origin of Product

United States

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